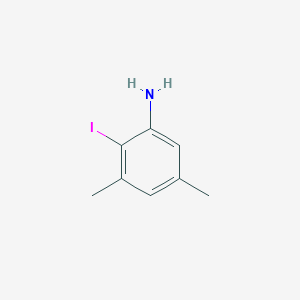

2-Iodo-3,5-dimethylaniline

Overview

Description

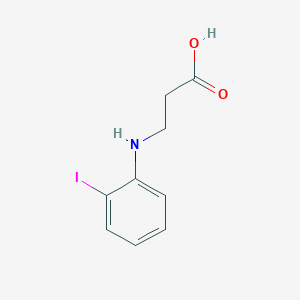

2-Iodo-3,5-dimethylaniline is a derivative of 3,5-dimethylaniline . It is used in the synthesis of various organic compounds .

Molecular Structure Analysis

The molecular formula of 2-Iodo-3,5-dimethylaniline is C8H10IN . Its average mass is 247.076 Da and its monoisotopic mass is 246.985779 Da .Chemical Reactions Analysis

2-Iodo-3,5-dimethylaniline can be used in the synthesis of Pd(II) complexes . It can also be used in the synthesis of functionalized azobiphenyls and azoterphenyls .Scientific Research Applications

1. Synthesis of Organic Intermediates

2-Iodo-3,5-dimethylaniline and related compounds are utilized in the synthesis of various organic intermediates. These intermediates have applications across different fields. For instance, dimethyl-4-bromoiodobenzenes, which can be synthesized from compounds similar to 2-Iodo-3,5-dimethylaniline, are used in the production of aromatic organic intermediates (Li Yu, 2008).

2. Synthesis of Palladium Complexes

N,N-Dimethyl-2-iodoanilines, closely related to 2-Iodo-3,5-dimethylaniline, are instrumental in synthesizing palladium complexes. These complexes have potential applications in various chemical processes, including catalysis (D. Solé, X. Solans, M. Font‐Bardia, 2007).

3. Analytical Chemistry Applications

In analytical chemistry, derivatives of 2-Iodo-3,5-dimethylaniline are used in methods like salt-assisted liquid–liquid microextraction for determining iodine in various substances. This application demonstrates the versatility of this compound in analytical methods (M. Gupta, A. K. Pillai, Amrita Singh, Archana Jain, K. Verma, 2011).

4. Environmental and Food Analysis

2-Iodo-3,5-dimethylaniline plays a role in environmental and food analysis, particularly in the determination of iodine in substances like pharmaceuticals, iodized salt, and certain food products. This illustrates the compound's utility in monitoring and ensuring public health standards (Paramita Das, M. Gupta, Archana Jain, K. Verma, 2004).

5. Industrial Applications

In industry, 2-Iodo-3,5-dimethylaniline is used as an intermediate in the production of various chemicals. Its properties make it suitable for specific reactions and syntheses that are crucial in industrial chemical processes (Shire Elmi, Per Heggen, B. Holmelid, Didrik Malthe-Sørensen, L. Sydnes, 2016).

Mechanism of Action

Target of Action

2-Iodo-3,5-dimethylaniline is a chemical compound that is structurally similar to aniline . Aniline and its derivatives are known to interact with various enzymes and receptors in the body, but the specific targets for 2-Iodo-3,5-dimethylaniline remain to be identified.

Mode of Action

Aniline and its derivatives are known to undergo various chemical reactions, including electrophilic substitution and coupling . These reactions can lead to changes in the structure and function of the target molecules, potentially altering their activity.

Biochemical Pathways

Aniline and its derivatives are known to be involved in various biochemical processes, including the synthesis of dyes and pharmaceuticals

Pharmacokinetics

Aniline and its derivatives are known to be absorbed through the skin and lungs, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Aniline and its derivatives are known to cause various effects, including methemoglobinemia, a condition in which the iron in hemoglobin is oxidized, reducing its ability to carry oxygen .

Action Environment

The action, efficacy, and stability of 2-Iodo-3,5-dimethylaniline can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the reactivity of aniline and its derivatives can be affected by the presence of acids or bases .

Safety and Hazards

3,5-Dimethylaniline, a related compound, is considered hazardous. It’s combustible, toxic if swallowed or in contact with skin, and may cause damage to organs through prolonged or repeated exposure . It’s recommended to use personal protective equipment, avoid dust formation, and use only under a chemical fume hood .

Future Directions

The future directions of 2-Iodo-3,5-dimethylaniline could involve its use in the synthesis of more complex organic compounds. For instance, it can be used in the synthesis of functionalized azobiphenyls and azoterphenyls . Additionally, hypervalent iodine (III) reagents, which include iodoanilines, have attracted significant interest due to their plentiful, stable, non-toxic, environmentally friendly, and mild 2e − oxidants with a variety of applications .

properties

IUPAC Name |

2-iodo-3,5-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-3-6(2)8(9)7(10)4-5/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJKCILJUAHZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733863 | |

| Record name | 2-Iodo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

390823-79-7 | |

| Record name | 2-Iodo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

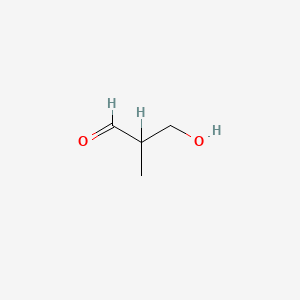

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B3052088.png)

![2h-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B3052090.png)

![2-[4-(Carboxymethyl)-2,5-dimethoxyphenyl]acetic acid](/img/structure/B3052099.png)